molecular formula C16H18N2O2S2 B2454585 2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 886933-73-9

2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2454585
CAS No.: 886933-73-9
M. Wt: 334.45
InChI Key: WPWSETWDDSTJSP-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Properties

IUPAC Name

2-[(4-ethylsulfanylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-4-21-12-7-5-11(6-8-12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWSETWDDSTJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, nickel, and other transition metals

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide include other thiophene derivatives and benzamido-substituted compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(4-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2S2C_{16}H_{18}N_{2}O_{2}S_{2} with a molecular weight of approximately 334.46 g/mol. The compound contains a thiophene ring substituted with an ethylthio group and a benzamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. Below are key findings from recent studies:

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that compounds structurally related to this compound show significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. For instance, complexes derived from similar structures exhibited selective toxicity towards A549 cells compared to non-tumorigenic cell lines .
  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This action leads to apoptosis in cancer cells, making the compound a candidate for further development as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of the compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Research Findings and Case Studies

StudyFindingsReference
In vitro cytotoxicity against A549 and HeLa cellsSignificant cytotoxic effects observed; higher efficiency noted in A549 cells
Antimicrobial testingEffective against multiple bacterial strains; potential for development as an antibiotic
Mechanistic studiesInhibition of tubulin polymerization leading to apoptosis in cancer cells

Synthetic Routes and Preparation

The synthesis of this compound typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with ethylthio-substituted benzoyl chloride under basic conditions. This synthetic pathway is crucial for producing the compound in a laboratory setting and can be scaled for industrial production.

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